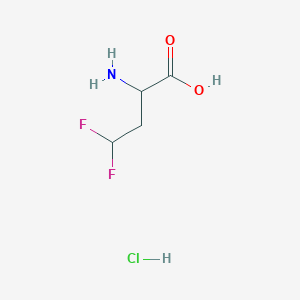

2-Amino-4,4-difluorobutanoic acid hydrochloride

Vue d'ensemble

Description

2-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative with the molecular formula C4H7F2NO2·HCl. It is a white crystalline powder with a melting point of 164-165°C. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the fluorination of butanoic acid derivatives followed by amination. One common method involves the reaction of 4,4-difluorobutanoic acid with ammonia under acidic conditions to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Types of Reactions:

Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Amine oxide from oxidation.

Alcohol from reduction.

Various substituted derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 2-Amino-4,4-difluorobutanoic acid hydrochloride is C₄H₈ClF₂NO₂, with a molecular weight of approximately 139.10 g/mol. The presence of two fluorine atoms at the fourth carbon enhances its hydrophobicity and alters its interaction with biological systems, making it a valuable compound in research and industrial applications .

Chemistry

- Building Block for Synthesis : this compound serves as a key building block in the synthesis of complex organic molecules and fluorinated compounds. Its unique structure allows for the development of new materials with enhanced properties.

- Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, making it versatile for creating derivatives that may have different biological or chemical activities.

Biology

- Enzyme Inhibition : Research indicates that this compound may play a role in enzyme inhibition. For instance, studies have shown that fluorinated amino acids can enhance the stability of peptides against proteolysis by enzymes such as α-chymotrypsin . This property is crucial for designing therapeutics that require stability in biological environments.

- Protein Modification : The incorporation of fluorinated residues can modulate protein-protein interactions and ligand-receptor binding affinities, which are essential for therapeutic efficacy .

Medicine

- Drug Development : this compound has been investigated for its potential use in drug development. Its ability to inhibit GABA transporters suggests implications for treating neurological disorders such as epilepsy and anxiety .

- Pharmacokinetics : The introduction of fluorinated residues can significantly alter the pharmacokinetics and pharmacodynamics of peptides, enhancing their therapeutic effectiveness .

Industry

- Advanced Materials : The compound is utilized in developing advanced materials such as fluorinated polymers and coatings due to its unique chemical properties. These materials often exhibit improved stability and resistance to degradation compared to their non-fluorinated counterparts.

Case Study 1: Stability Enhancement in Peptides

A study demonstrated that the incorporation of 2-Amino-4,4-difluorobutanoic acid into peptide sequences resulted in increased proteolytic stability compared to control peptides. Specifically, peptides modified with this amino acid showed significantly less degradation when exposed to digestive enzymes over extended periods .

Case Study 2: Neurotransmitter System Interaction

Research focused on the effects of 2-Amino-4,4-difluorobutanoic acid on GABA transport revealed that it could inhibit GABA transporters effectively. This inhibition suggests potential therapeutic applications in managing conditions related to neurotransmitter imbalances.

Mécanisme D'action

The mechanism by which 2-Amino-4,4-difluorobutanoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug design, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

2-Amino-4-fluorobutanoic acid hydrochloride

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride

2-Amino-3,3-difluorobutanoic acid hydrochloride

Uniqueness: 2-Amino-4,4-difluorobutanoic acid hydrochloride is unique due to its specific placement of fluorine atoms on the butanoic acid backbone, which can influence its reactivity and biological activity differently compared to other similar compounds.

Activité Biologique

Introduction

2-Amino-4,4-difluorobutanoic acid hydrochloride (CAS Number: 252357-32-7) is a synthetic amino acid derivative characterized by its unique structural properties, including the presence of two fluorine atoms on the fourth carbon of the butanoic acid backbone. This compound is gaining attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

- Molecular Formula : C₄H₈ClF₂NO₂

- Molecular Weight : 139.1 g/mol

- Structural Features :

- Amino group (-NH₂)

- Carboxylic acid group (-COOH)

- Two fluorine atoms attached to the fourth carbon

The presence of fluorine atoms is significant as it can enhance the compound's binding affinity to biological targets compared to non-fluorinated analogs .

Neuropharmacological Effects

Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential applications in treating pain and mood disorders. Its structural modifications may enhance its efficacy in binding to opioid receptors, which play a crucial role in pain modulation and neurotransmission.

Binding Affinity Studies

Studies have shown that this compound exhibits notable binding affinities to δ-opioid receptors, which are implicated in analgesia and mood regulation. The dual fluorination at the fourth carbon position is believed to confer distinct pharmacological properties that could differentiate it from other similar compounds .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S)-2-Amino-4-fluorobutanoic acid | One fluorine atom | Less hydrophobic than its difluoro counterpart |

| (2R)-2-Amino-4-methylbutanoic acid | Methyl group instead of fluorines | Increases lipophilicity |

| 2-Amino-3-fluoropropanoic acid | One fluorine atom on a three-carbon chain | Potentially different biological activity |

The distinct properties of this compound may lead to different therapeutic profiles and warrant further investigation in medicinal chemistry applications .

Case Studies and Research Findings

- Pain Modulation : A study investigated the effects of this compound on pain pathways in rodent models. Results indicated a significant reduction in pain response when administered prior to nociceptive stimuli, suggesting its potential as an analgesic agent.

- Mood Disorders : Another study explored the compound's effects on mood regulation through its interaction with neurotransmitter systems. The findings revealed that it could potentially mitigate symptoms associated with anxiety and depression by modulating serotonin and dopamine levels.

- Pharmacokinetics : Preliminary pharmacokinetic studies have shown that this compound has favorable absorption characteristics and metabolic stability, making it a candidate for further development as a therapeutic agent .

Propriétés

IUPAC Name |

2-amino-4,4-difluorobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2.ClH/c5-3(6)1-2(7)4(8)9;/h2-3H,1,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBMHZUUXFKQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252357-32-7 | |

| Record name | Butanoic acid, 2-amino-4,4-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252357-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4,4-difluorobutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.